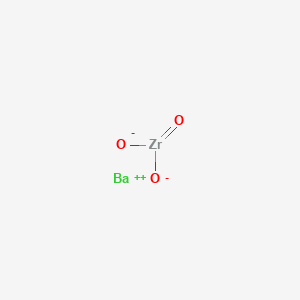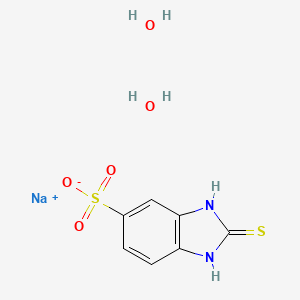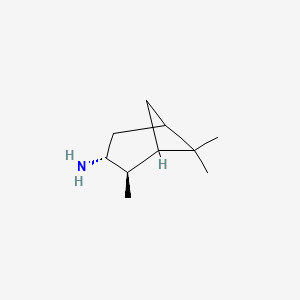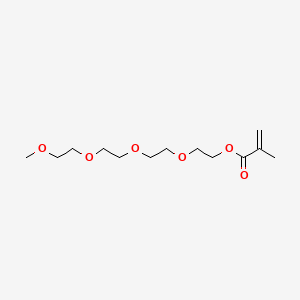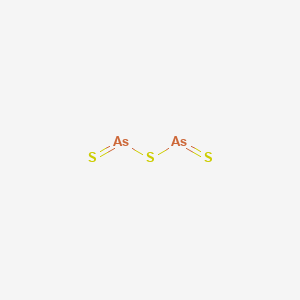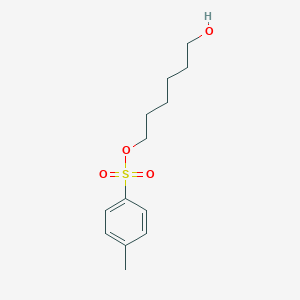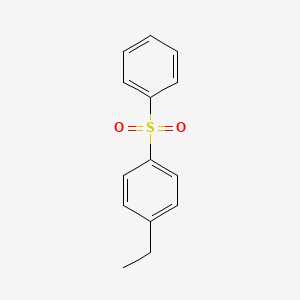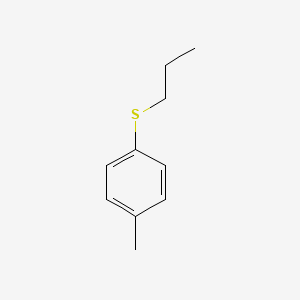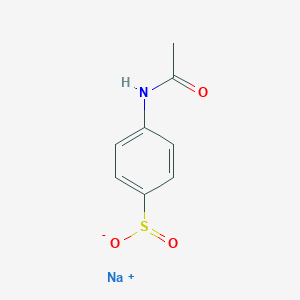
CID 13194
Übersicht
Beschreibung
CID 13194 is a useful research compound. Its molecular formula is C18H35NaO2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 13194 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 13194 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) in Cellular Studies CID, including CID 13194, is extensively used in biological research for manipulating protein functions in cells. It offers reversible and spatiotemporal control over protein activities, aiding in the study of various biological processes like signal transduction, membrane trafficking, and protein interactions. This technology has evolved to provide more precise control, leading to deeper insights into cellular mechanisms (Voss, Klewer, & Wu, 2015).
Advancements in Gene Regulation and Editing CID has been instrumental in developing new tools for gene regulation and editing. The integration of CID with proteolysis-targeting chimera-based systems (PROTAC-CID) has expanded its application in mammalian inducible gene regulation. This approach allows for fine-tuning gene expression and multiplexing biological signals, crucial for understanding gene functions and interactions (Ma et al., 2023).
Enhancing Understanding of Protein-Protein Interactions CID is also used to control protein localization in living cells. A study demonstrated a novel chemical inducer for protein dimerization that can be rapidly activated and deactivated using light, providing insights into dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Application in Stem Cell Therapy and Safety In stem cell therapy, CID has been used to introduce a safeguard system, particularly in therapies involving induced pluripotent stem cells (iPSCs). The system utilizes a specific CID to activate a caspase cascade, providing a safety mechanism to eliminate iPSCs and their tumorigenic potential, thus enhancing the safety of clinical therapies (Ando et al., 2015).
Resolving Problems in Cell Biology CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. The technology has led to novel insights into the signaling paradox and has been expanded to include novel substrates for manipulating multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Improving Safety in Gene Therapy CID is also significant in improving the safety of gene therapy. The inducible caspase-9 (iC9) suicide gene system, activated by CID, ensures the safety of cell therapies, particularly in the context of human induced pluripotent stem cells (hiPSCs). This system has shown efficacy in eradicating tumors derived from hiPSCs and is a valuable addition to clinical applications (Yagyu et al., 2015).
Eigenschaften
IUPAC Name |
sodium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKJJJTJZKILX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13194 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

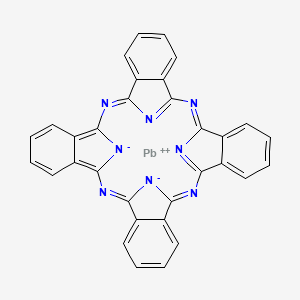
![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)


